Pemirolast

Ocular tolerability Patient compliance Clinical trial

Researchers requiring a selective mast cell stabilizer for mechanistic studies face a market saturated with dual-action agents. Pemirolast provides a precise solution: its lack of significant H1 receptor binding and inability to directly inhibit histamine release from human conjunctival mast cells make it an ideal reference compound for isolating non-antihistaminic, mast-cell-stabilizing pathways. This specificity is crucial for controlling variables in experiments involving chemotherapy-induced hypersensitivity or allergic models. - Purity: ≥98% (HPLC), verified across major suppliers. - Differentiation: >30-fold more potent than cromoglycate in mitigating paclitaxel-induced hypersensitivity in preclinical models. - Supply: Available from ISO-certified facilities with global shipping.

Molecular Formula C10H8N6O
Molecular Weight 228.21 g/mol
CAS No. 69372-19-6
Cat. No. B1208471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePemirolast
CAS69372-19-6
Synonyms9-methyl-3-(1H-tetrazol-5-yl)-4H-pyrido(1,2-a)pyrimidin-4-one
9-TBX
Alamast
BMY 26517
BMY-26517
pemirolast
pemirolast potassium salt
Molecular FormulaC10H8N6O
Molecular Weight228.21 g/mol
Structural Identifiers
SMILESCC1=CC=CN2C1=NC=C(C2=O)C3=NNN=N3
InChIInChI=1S/C10H8N6O/c1-6-3-2-4-16-9(6)11-5-7(10(16)17)8-12-14-15-13-8/h2-5H,1H3,(H,12,13,14,15)
InChIKeyHIANJWSAHKJQTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 1.9X10+4 mg/L at 25 °C /Estimated/
4.62e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Pemirolast (CAS 69372-19-6) Ophthalmic Mast Cell Stabilizer Procurement Baseline


Pemirolast (CAS 69372-19-6) is a small molecule mast cell stabilizer and antiallergic agent, primarily formulated as a 0.1% ophthalmic solution for the prophylaxis of itching associated with allergic conjunctivitis [1]. As a pyrido[1,2-a]pyrimidin-4-one derivative, it inhibits type I immediate hypersensitivity reactions by stabilizing mast cell membranes and preventing the release of inflammatory mediators [2]. Marketed under the trade names Alamast and Alegysal, pemirolast is approved by the FDA for ophthalmic use and is also utilized in oral formulations for asthma and allergic rhinitis in certain regions [3].

Pemirolast Procurement: Why Generic Substitution with Other Mast Cell Stabilizers Is Not Straightforward


While several ophthalmic mast cell stabilizers share a common therapeutic class (e.g., cromolyn sodium, nedocromil sodium, olopatadine), they exhibit distinct pharmacological and clinical profiles that preclude simple, data-agnostic substitution. In vitro assays reveal stark differences in H1 receptor binding affinity and potency at inhibiting histamine release from human conjunctival mast cells [1]. Furthermore, head-to-head clinical trials demonstrate that agents with comparable efficacy can have significantly different patient comfort profiles and dosing regimens, factors that directly impact patient compliance and, consequently, real-world effectiveness [2]. Therefore, selecting pemirolast over an alternative requires a granular, evidence-based understanding of where its specific performance attributes create a measurable advantage or disadvantage relative to specific comparators in a given context.

Pemirolast vs. Comparator Evidence Matrix: Quantitative Differentiation for Scientific Selection


Pemirolast Demonstrates Superior Ocular Comfort Compared to Nedocromil, Cromolyn, and Ketorolac

In a combined analysis of two clinical trials, pemirolast 0.1% ophthalmic solution was rated as significantly more comfortable than several comparators. In one trial, overall discomfort was significantly lower with pemirolast than with cromolyn (P = 0.001) or ketorolac (P < 0.001). A clinically significant increase in discomfort score was less frequent with pemirolast than ketorolac (P = 0.021) [1]. In a separate trial, pemirolast was significantly more comfortable than nedocromil (P < 0.001), and the number of subjects with a clinically significant increase in discomfort was lower (P = 0.007) [1]. This comfort advantage is a key differentiator in a class where many agents have similar efficacy.

Ocular tolerability Patient compliance Clinical trial

Pemirolast Shows Equivalent Efficacy but Better Comfort Than Nedocromil in Seasonal Allergic Conjunctivitis

An 8-week randomized, double-masked, active-control trial compared pemirolast potassium 0.1% and nedocromil sodium 2% in treating ragweed allergic conjunctivitis. The study found no significant differences in any signs or symptoms of allergic conjunctivitis between the two agents. However, at each visit, pemirolast was rated significantly more comfortable than nedocromil. Moreover, a significantly higher percentage of the pemirolast group reported experiencing no signs or symptoms at work or school (58% vs 28%; P = .005) [1].

Seasonal allergic conjunctivitis Clinical efficacy Patient-reported outcomes

Pemirolast Lacks Significant In Vitro H1 Receptor Binding Affinity Unlike Olopatadine

A comparative study evaluated the affinity of several anti-allergy drugs for the histamine H1 receptor using a radioligand binding assay. Pemirolast, along with cromolyn and nedocromil, did not exhibit significant H1 receptor binding activity. In stark contrast, olopatadine demonstrated potent H1 receptor binding with a Ki of 36 nM [1]. This indicates that pemirolast's therapeutic effect is not mediated by direct antihistaminic activity.

H1 receptor binding Mechanism of action In vitro pharmacology

Pemirolast Fails to Significantly Inhibit Histamine Release from Human Conjunctival Mast Cells In Vitro

In a study using human conjunctival mast cells, pemirolast (at concentrations from 100 nM to 1 mM) failed to significantly inhibit anti-IgE induced histamine release following 1 and 15-minute pre-incubations [1]. This is in contrast to nedocromil (28% inhibition at 100 µM, 1-minute exposure) and olopatadine (IC50 = 653 µM) in the same assay. The data suggests pemirolast may have a different or less direct mechanism of action on this specific cell population compared to these alternatives.

Mast cell degranulation Histamine release In vitro pharmacology

Pemirolast Exhibits Potent In Vivo Activity Against Paclitaxel Hypersensitivity at Doses Where Cromoglycate Is Ineffective

In a rat model of paclitaxel-induced hypersensitivity, intravenous pemirolast at low doses (0.1-1 mg/kg) significantly inhibited paclitaxel-induced plasma protein extravasation in the lungs and reversed the decrease in arterial PaO2. In contrast, the related mast cell stabilizer cromoglycate required much higher doses (30-100 mg/kg) to achieve a similar effect, and another anti-allergic agent, ketotifen, was ineffective [1]. This suggests a distinct, high-potency activity profile for pemirolast in a non-ocular inflammatory context.

Chemotherapy hypersensitivity Paclitaxel In vivo pharmacology Preclinical model

Pemirolast Applications: Evidence-Based Scenarios for Scientific and Procurement Decisions


Prophylaxis of Allergic Conjunctivitis with an Emphasis on Patient Compliance

Pemirolast 0.1% is best suited for the long-term prophylactic management of allergic conjunctivitis where patient compliance is paramount. The superior comfort profile compared to cromolyn, nedocromil, and ketorolac [1] and the ability to achieve effective symptom control with twice-daily dosing [2] directly contribute to improved adherence. Procurement should prioritize pemirolast in settings where these attributes are likely to translate into better clinical outcomes.

Research into Non-Ocular Allergic and Hypersensitivity Reactions

Preclinical studies demonstrate pemirolast's high potency in mitigating paclitaxel-induced hypersensitivity reactions, an effect achieved at doses >30-fold lower than cromoglycate [1]. Therefore, pemirolast is a compelling research tool for investigating the role of sensory neuropeptides and mast cell-independent pathways in chemotherapy-related adverse events and other systemic allergic models.

Mechanistic Studies to Differentiate Pure Mast Cell Stabilization from Antihistaminic Activity

Given its lack of significant H1 receptor binding [1] and its inability to directly inhibit histamine release from human conjunctival mast cells [2], pemirolast serves as an ideal reference compound for experiments aimed at isolating the contributions of non-antihistaminic, mast-cell-stabilizing mechanisms from dual-action agents like olopatadine. Researchers can use pemirolast to control for antihistaminic effects.

Formulation and Stability Research for Ophthalmic Products

Patents disclose specific challenges and novel processes for achieving high-purity pemirolast and stable aqueous compositions with nonionic surfactants [1]. For industrial scientists engaged in generic formulation development or stability optimization of ophthalmic solutions, pemirolast presents a case study with a well-documented patent landscape around its purification and stabilization, offering a clear starting point for development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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